Bicyclo[6.2.1]undec-4-ene
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Overview
Description
Bicyclo[6.2.1]undec-4-ene: is a bicyclic hydrocarbon with a unique structure that includes a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[6.2.1]undec-4-ene can be achieved through a series of chemical reactions. One notable method involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by further chemical transformations to achieve the desired bicyclic structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions: Bicyclo[6.2.1]undec-4-ene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove double bonds or reduce other functional groups.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution can introduce various functional groups.
Scientific Research Applications
Chemistry: Bicyclo[6.2.1]undec-4-ene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that are useful in various chemical reactions and processes .
Biology: In biological research, this compound derivatives are studied for their potential biological activity. These compounds can interact with biological molecules and pathways, making them of interest for drug discovery and development.
Medicine: this compound and its derivatives are explored for their potential therapeutic applications. Their unique structure can be modified to create compounds with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other materials.
Mechanism of Action
The mechanism of action of bicyclo[6.2.1]undec-4-ene depends on its specific application. In chemical reactions, its unique structure allows it to participate in various transformations. In biological systems, its derivatives can interact with molecular targets such as enzymes and receptors, influencing biological pathways and processes .
Comparison with Similar Compounds
Bicyclo[7.2.0]undec-4-ene: This compound has a similar bicyclic structure but with different ring sizes and substituents.
Bicyclo[2.2.1]heptane:
Uniqueness: Bicyclo[6.2.1]undec-4-ene is unique due to its specific ring system and the potential for various chemical modifications. Its structure allows for diverse applications in different fields, making it a valuable compound for research and industry.
Properties
CAS No. |
88018-70-6 |
---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
bicyclo[6.2.1]undec-4-ene |
InChI |
InChI=1S/C11H18/c1-2-4-6-11-8-7-10(9-11)5-3-1/h1-2,10-11H,3-9H2 |
InChI Key |
ZCTOPSYPWPESCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C2)CCC=C1 |
Origin of Product |
United States |
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